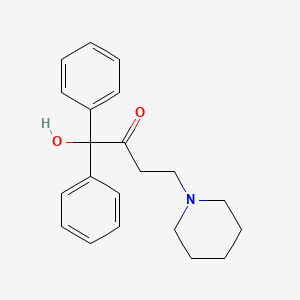

2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino-

Description

This compound is a derivative of 2-butanone (methyl ethyl ketone, MEK) with a hydroxyl group, two phenyl rings, and a piperidine moiety substituted at specific positions. Its systematic name, 1-hydroxy-1,1-diphenyl-4-piperidin-1-yl-butan-2-one, reflects its ketone backbone (position 2 of butanone) and substituents: a hydroxyl group and two phenyl groups at position 1, and a piperidine ring at position 4 . The molecular formula is inferred as C21H25NO2 (excluding counterions if present).

Properties

CAS No. |

24860-77-3 |

|---|---|

Molecular Formula |

C21H25NO2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1-hydroxy-1,1-diphenyl-4-piperidin-1-ylbutan-2-one |

InChI |

InChI=1S/C21H25NO2/c23-20(14-17-22-15-8-3-9-16-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2 |

InChI Key |

NHQUCELQNYNWER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

Key Intermediates and Their Preparation

- 4-Benzhydryloxypiperidine (II") : Often prepared or used as an acid addition salt (hydrochloride or toluenesulfonate) to improve handling and reactivity.

- 4'-tert-Butyl-4-chlorobutyrophenone (III") : A chlorinated ketone intermediate that reacts with the piperidine derivative to form the target molecule.

The reaction between these intermediates is typically carried out under nitrogen to prevent oxidation, which can cause product discoloration and impurities.

Purification and Characterization

Purification Strategy

The purification process is critical to achieving pharmaceutical-grade purity (≥99.0% purity with ≤0.1% impurities). The main purification steps include:

- Conversion of the crude free base to acid addition salts, which are easier to purify due to their crystallinity and selective solubility.

- Recrystallization from solvents such as ethanol, isopropanol, or mixtures thereof.

- Final liberation of the free base from the purified salt and optional recrystallization to enhance purity.

This sequence is summarized as:

Crude free base → Acid addition salt → Pure free base

This approach allows for simple, efficient purification and isolation of the compound in high purity.

Analytical Techniques

- High-performance liquid chromatography (HPLC) is used to confirm purity levels exceeding 99%.

- Gas chromatography with headspace sampling monitors residual solvents and impurities.

- Crystallinity and salt formation are confirmed by X-ray crystallography and melting point analysis.

Alternative Preparation Methods and Related Syntheses

Multi-step Synthesis from Ethyl Acetoacetate

A related synthetic approach for 4-hydroxy-4,4-diphenyl-2-butanone, a structurally related intermediate, involves:

- Starting from ethyl acetoacetate.

- Formation of ketal protecting groups.

- Introduction of Grignard reagents to form magnesium alkoxides.

- Aqueous workup to yield hydroxyketones.

This method emphasizes control of moisture-sensitive reagents and reaction conditions to optimize yield and selectivity.

Synthesis of Diphenylpiperidin-4-one Derivatives

Another approach involves the condensation of 4-hydroxy-3-methyl-2-butanone, benzaldehyde, and ammonium acetate in glacial acetic acid, followed by acidification and neutralization to isolate diphenylpiperidin-4-one derivatives. This method highlights the importance of controlling pH and extraction steps to obtain pure bases from hydrochloride salts.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the piperidine ring under basic conditions.

Major Products Formed

Oxidation: Formation of 1,1-diphenyl-2-butanone.

Reduction: Formation of 1,1-diphenyl-1-hydroxy-2-butanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is as a pharmaceutical intermediate. Research indicates that derivatives of piperidine compounds exhibit various pharmacological activities, including:

- Antihistaminic Effects : Compounds similar to 2-butanone derivatives have been studied for their potential use as antihistamines and antiallergy agents .

- Bronchodilators : The compound's structure suggests potential applications in respiratory therapies as bronchodilators .

Industrial Applications

The compound's properties make it suitable for several industrial uses:

- Solvent Applications : Due to its ketone structure, it can serve as a solvent in chemical reactions and formulations.

- Chemical Synthesis : It can act as a precursor in synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

Case Study 1: Antihistamine Development

A study published in the Journal of Medicinal Chemistry investigated various piperidine derivatives for their antihistaminic properties. The research highlighted that modifications to the piperidine ring could enhance the efficacy and selectivity of these compounds against specific histamine receptors. The findings support the potential use of compounds like 2-butanone derivatives in developing new antihistamines .

Case Study 2: Bronchodilator Research

Research conducted on substituted piperidine derivatives indicated that certain structural modifications could yield potent bronchodilators. In vivo studies demonstrated that these compounds improved airflow in animal models of asthma. The structural similarity between these derivatives and 2-butanone suggests that it may also exhibit similar therapeutic effects .

Mechanism of Action

The mechanism of action of 2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of piperidine-containing ketones or alcohols with aromatic substituents. Below is a comparison with structurally similar molecules:

Table 1: Structural and Functional Comparison

*Estimated based on halogen substituents.

Key Differences in Physicochemical Properties

Functional Group Influence: The ketone group in the target compound contrasts with the alcohol in Diphenidol, affecting hydrogen-bonding capacity and reactivity. The ketone may reduce solubility compared to alcohol derivatives .

Salt Forms :

- The hydrochloride salt of Diphenidol increases its polarity and bioavailability compared to the free base form of the target compound .

Volatility: The target compound’s vapor pressure (4.19 × 10<sup>−10</sup> mmHg) is significantly lower than unsubstituted 2-butanone (79.6°C boiling point, −9°C flash point) due to bulky substituents hindering evaporation .

Biological Activity

2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino-, also known by its CAS number 24860-77-3, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is C21H25NO2. Its structure features a piperidine ring, which is often associated with various biological activities. The presence of both hydroxyl and carbonyl functional groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO2 |

| CAS Number | 24860-77-3 |

| Molecular Weight | 325.43 g/mol |

Pharmacological Applications

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Neuroprotective Effects : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic signaling and potentially alleviate cognitive decline .

- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives may also exhibit anti-inflammatory effects by modulating pathways involved in chronic inflammation, which is often linked to cancer progression .

Structure-Activity Relationship (SAR)

The efficacy of 2-butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is influenced by its structural components. The presence of the piperidine moiety is critical for biological activity. Modifications to the piperidine ring or the introduction of additional functional groups can significantly alter the compound's potency and selectivity against various biological targets .

Case Study 1: Anticancer Efficacy

In a study focusing on piperidine derivatives, researchers synthesized a series of compounds based on the structure of 2-butanone, 1,1-diphenyl-1-hydroxy-4-piperidino-. These compounds were tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that certain modifications enhanced cytotoxicity and apoptosis induction compared to controls .

Case Study 2: Alzheimer's Disease Model

Another study evaluated the neuroprotective effects of this compound in an Alzheimer’s disease model. The compound demonstrated significant inhibition of AChE activity and improved cognitive function in treated animals compared to untreated controls. This suggests a potential therapeutic role for this compound in managing Alzheimer's disease symptoms .

Q & A

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the hydroxyl and ketone groups .

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced: How can researchers design experiments to study its pharmacological mechanisms (e.g., receptor binding)?

Q. Methodological Answer :

- In Vitro Assays :

- Structural Modifications : Synthesize analogs (e.g., fluorinated or chlorinated derivatives) to probe SAR (see related patents for guidance) .

Advanced: How should conflicting data in literature (e.g., solubility vs. bioactivity) be resolved?

Q. Methodological Answer :

- Triangulation : Cross-validate findings using multiple methods (e.g., experimental solubility measurements vs. computational COSMO-RS predictions) .

- Alternative Explanations : Systematically test hypotheses (e.g., salt forms improving solubility but reducing membrane permeability) .

- Member Checking : Share raw data with collaborators to confirm reproducibility .

Advanced: What computational tools are suitable for modeling its physicochemical properties?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using GROMACS or AMBER .

- DFT Calculations : Optimize geometry and predict spectroscopic properties (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

Advanced: How does salt formation (e.g., hydrochloride) impact its pharmacological profile?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.